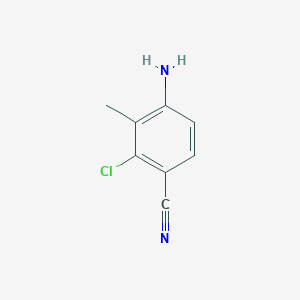

4-Amino-2-chloro-3-methylbenzonitrile

Beschreibung

Contextualizing Substituted Benzonitriles in Modern Organic Chemistry

Benzonitriles, organic compounds featuring a cyano (-C≡N) group attached to a phenyl ring, are fundamental scaffolds in modern organic chemistry. nih.gov Their significance stems from the versatile reactivity of the nitrile group, which can be transformed into various other functional groups, including amines, amides, carboxylic acids, and ketones. This chemical flexibility makes substituted benzonitriles crucial intermediates in multi-step synthetic pathways. google.com

The applications for these compounds are extensive, forming the basis for many commercial products, from pharmaceuticals and agrichemicals to plastics and solvents. wikipedia.org In research, the benzonitrile (B105546) core is often strategically functionalized with various substituent groups to fine-tune the molecule's electronic properties, solubility, and reactivity, enabling the construction of complex molecular architectures. researchgate.net The development of novel synthetic methods, including green chemistry approaches, continues to expand the utility of benzonitriles in chemical manufacturing. researchgate.net

Significance of Halogenated and Aminated Benzonitrile Derivatives in Synthetic Strategies

The introduction of halogen and amino groups onto the benzonitrile ring creates multifunctional intermediates with significant strategic advantages in synthesis. Halogenated benzonitriles are particularly useful in cross-coupling reactions, where the halogen atom (such as chlorine) can be substituted to form new carbon-carbon or carbon-heteroatom bonds. google.com This is a cornerstone of modern synthetic chemistry for building complex molecular frameworks. The electron-withdrawing nature of the chloro group also activates the aromatic ring for nucleophilic substitution reactions.

The amino group provides another reactive site on the molecule. It can be readily diazotized and replaced by a wide variety of other functional groups. Furthermore, it is a key participant in amination and amidation reactions, such as the Buchwald-Hartwig amination, allowing for the facile introduction of aryl groups. The presence of both an amino and a chloro group on the same benzonitrile scaffold, as seen in 4-Amino-2-chloro-3-methylbenzonitrile, offers chemists multiple, distinct reaction sites to exploit, allowing for sequential and controlled modifications of the molecule.

Overview of Research Trajectories for this compound

Research involving this compound is primarily focused on its application as a specialized building block in the synthesis of high-value organic compounds. Its principal role is as a key intermediate in the development of pharmaceuticals. Notably, it is utilized in the synthesis of sphingosine-1-phosphate (S1P) receptor agonists, a class of molecules investigated for therapeutic applications.

Beyond this specific application, the compound is a subject of interest in medicinal chemistry due to its substituted aromatic structure, which suggests potential for biological activity. Researchers utilize it in various chemical reactions, including substitution and coupling reactions, to construct more complex and novel molecular structures for investigation. Its utility extends to the synthesis of functional materials, where such specifically substituted aromatic nitriles can serve as precursors for dyes and pigments.

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 573768-09-9 | myskinrecipes.com |

| Molecular Formula | C₈H₇ClN₂ | myskinrecipes.com |

| Molecular Weight | 166.61 g/mol | myskinrecipes.com |

| IUPAC Name | This compound | achemblock.com |

Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Cenerimod |

| 2-Chloro-4-{[(1r,2r)-2-Hydroxy-2-Methylcyclopentyl]amino}-3-Methylbenzonitrile |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-2-chloro-3-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-5-7(11)3-2-6(4-10)8(5)9/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNTRNRRXHOGTLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619249 | |

| Record name | 4-Amino-2-chloro-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573768-09-9 | |

| Record name | 4-Amino-2-chloro-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 4 Amino 2 Chloro 3 Methylbenzonitrile

Precursor-Based Synthetic Routes

The synthesis of polysubstituted benzonitriles like 4-Amino-2-chloro-3-methylbenzonitrile often begins with a less substituted, readily available precursor. The sequence and method of introducing the amino, chloro, and methyl groups are critical for achieving the desired isomer.

Halogenation-Amination Sequential Synthesis from 4-Amino-3-methylbenzonitrile (B1365507)

A theoretical approach to synthesizing the target compound is through the direct halogenation of 4-Amino-3-methylbenzonitrile. This method involves an electrophilic aromatic substitution reaction where a chlorinating agent is introduced to the aromatic ring.

Sulfuryl chloride (SO₂Cl₂) is a common and effective reagent for the chlorination of aromatic compounds. The reaction proceeds via an electrophilic aromatic substitution mechanism, where SO₂Cl₂ serves as the source of the electrophilic chlorine species.

The regiochemical outcome of the chlorination of 4-Amino-3-methylbenzonitrile is dictated by the directing effects of the substituents already present on the benzene (B151609) ring: the amino (-NH₂), methyl (-CH₃), and nitrile (-CN) groups.

Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring through resonance.

Methyl Group (-CH₃): The methyl group is a weakly activating group and an ortho, para-director through an inductive effect.

Nitrile Group (-CN): The nitrile group is a deactivating group and a meta-director because it withdraws electron density from the ring through both inductive and resonance effects. vaia.commasterorganicchemistry.comsarthaks.com

In an electrophilic substitution reaction on 4-Amino-3-methylbenzonitrile, the directing effects of these groups combine. The highly activating ortho, para-directing amino group has the dominant influence. The positions ortho to the amino group are C5 and C3 (already substituted with a methyl group). The position para to the amino group is C1 (substituted with the nitrile group). Therefore, the incoming electrophile is strongly directed to the C5 position. The nitrile group, being a meta-director, also directs incoming groups to the C5 position (which is meta to it).

Consequently, the chlorination of 4-amino-3-methylbenzonitrile with sulfuryl chloride selectively yields 4-amino-5-chloro-3-methylbenzonitrile, not the 2-chloro isomer. The formation of this compound via this direct chlorination step is not favored due to the directing group effects and potential steric hindrance from the adjacent methyl group.

While direct chlorination does not yield the 2-chloro isomer, the conditions for the chlorination of 4-amino-3-methylbenzonitrile have been optimized for the synthesis of the 5-chloro isomer. These parameters provide insight into the general conditions for such reactions. Key variables for optimization include the choice of solvent, reaction temperature, and stoichiometry of the reactants.

Non-polar solvents are often preferred for halogenation reactions. google.com For the chlorination of 4-amino-3-methylbenzonitrile to its 5-chloro isomer, dichloromethane (B109758) is a suitable solvent. Temperature control is crucial to prevent side reactions and ensure selectivity. The reaction is typically run at a reduced temperature, for instance, between 0–5°C. Under these conditions, yields for the 5-chloro product are reported to be in the range of 62–68%.

| Parameter | Condition | Reported Yield (for 5-chloro isomer) | Reference |

|---|---|---|---|

| Chlorinating Agent | Sulfuryl Chloride (SO₂Cl₂) | 62-68% | |

| Solvent | Dichloromethane | ||

| Temperature | 0–5°C | ||

| Catalyst | None required |

In the chlorination of activated aromatic rings, a primary side reaction is over-chlorination, leading to the formation of dichlorinated or polychlorinated byproducts. nih.gov Careful control of temperature and reactant stoichiometry is essential to mitigate the formation of these impurities.

Reductive deamination is a process that removes an amino group from an aromatic ring, replacing it with a hydrogen atom. This reaction typically proceeds by converting the amine into a diazonium salt using a nitrite (B80452) source (like NaNO₂) under acidic conditions, followed by reduction with an agent such as hypophosphorous acid (H₃PO₂). acs.org While not a direct byproduct mitigation strategy for the chlorination of 4-Amino-3-methylbenzonitrile, this reaction is relevant in multi-step syntheses. For instance, an amino group might be used to direct other substituents to specific positions and then be removed at a later stage to achieve the final target structure.

Chlorination of 4-Amino-3-methylbenzonitrile with Sulfuryl Chloride (SO₂Cl₂)

Alternative Precursors and Their Conversion to Benzonitrile (B105546) Scaffolds

Given that the direct chlorination of 4-Amino-3-methylbenzonitrile does not yield the desired 2-chloro product, alternative synthetic routes starting from different precursors are necessary. A more plausible strategy involves starting with a precursor that already contains the correct substitution pattern or can be easily converted.

One common strategy for the synthesis of aromatic amines is the reduction of a corresponding nitro compound. google.com Therefore, a viable route to this compound would be the reduction of 2-chloro-3-methyl-4-nitrobenzonitrile. This precursor could potentially be synthesized from 3-methyl-4-nitrobenzonitrile (B1363978) via a directed chlorination, followed by the reduction of the nitro group to an amine using standard reducing agents like stannous chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation. google.com

Catalytic Approaches in the Synthesis of this compound and Analogs

Modern synthetic organic chemistry relies heavily on catalytic methods to facilitate efficient and selective transformations. For a molecule like this compound, with its specific substitution pattern, catalytic strategies are indispensable for constructing the core and introducing the key functional groups.

Palladium-Catalyzed Cyanation and Amination Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. In the context of synthesizing this compound, these strategies can be envisioned for the introduction of the cyano and amino groups.

Cyanation: The introduction of a nitrile group onto an aromatic ring can be effectively achieved through palladium-catalyzed cyanation of an aryl halide or triflate. For a potential precursor to this compound, such as a dihalo-substituted aminotoluene, a palladium catalyst, a cyanide source (e.g., zinc cyanide or potassium ferrocyanide), and a suitable ligand are typically employed. The choice of ligand is crucial for the efficiency of the catalytic cycle.

| Catalyst System | Substrate Type | Cyanide Source | Typical Conditions |

| Pd(dba)₂ / dppf | Aryl bromide | Zn(CN)₂ | DMF, 80-120 °C |

| Pd₂(dba)₃ / XPhos | Aryl chloride | K₄[Fe(CN)₆] | t-BuOH, 100 °C |

| Pd(OAc)₂ / cataCXium A | Aryl triflate | KCN | Toluene, 110 °C |

Amination: The Buchwald-Hartwig amination is a premier palladium-catalyzed method for forming aryl-nitrogen bonds. This reaction could be employed to introduce the amino group at the C4 position of a suitably substituted dichloromethylbenzonitrile precursor. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand and base is critical and depends on the nature of the amine and the aryl halide.

| Catalyst/Ligand | Amine Source | Base | Solvent | Temperature (°C) |

| Pd₂(dba)₃ / BINAP | Ammonia (B1221849) equivalent (e.g., LHMDS) | NaOtBu | Toluene | 80-110 |

| Pd(OAc)₂ / XPhos | Benzophenone imine, then hydrolysis | Cs₂CO₃ | Dioxane | 100 |

| PdCl₂(dppf) | Primary amine | K₃PO₄ | DME | 90 |

Suzuki-Miyaura Coupling for Aromatic Core Assembly

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound and an organohalide. While not directly installing the amino, chloro, or cyano groups of the target molecule, it is a key strategy for assembling substituted biaryl systems, which can be precursors. For instance, a boronic acid derivative of a substituted benzene could be coupled with a halogenated partner to construct a more complex aromatic core that is later functionalized to yield this compound. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups.

A general representation of a relevant Suzuki-Miyaura coupling could involve the reaction of an arylboronic acid with an aryl halide in the presence of a palladium catalyst and a base.

| Palladium Catalyst | Ligand | Base | Solvent |

| Pd(PPh₃)₄ | PPh₃ (in catalyst) | Na₂CO₃ | Toluene/Water |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/Water |

| PdCl₂(dppf) | dppf (in catalyst) | CsF | THF |

Transition Metal Catalysis in Related Halogenated Benzonitrile Synthesis

Beyond palladium, other transition metals such as copper, nickel, and iron are also utilized in the synthesis of halogenated benzonitriles. Copper-catalyzed reactions, for example, are historically significant in cyanation reactions (Rosenmund-von Braun reaction), though they often require harsh conditions. Modern advancements have led to milder, more efficient copper- and nickel-catalyzed cross-coupling reactions that can serve as alternatives to palladium-based systems for certain transformations. These methods can be particularly useful for ortho-substituted substrates where steric hindrance can be a challenge for palladium catalysts. The development of transition metal-catalyzed C-H activation and functionalization also presents novel routes to halogenated benzonitriles, potentially reducing the need for pre-functionalized starting materials. acs.org

Mechanistic Investigations of Key Synthetic Steps

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting outcomes. For the synthesis of this compound, the mechanisms of chlorination and amination are of particular interest.

Elucidation of Chlorination Mechanisms (e.g., Electrophilic Aromatic Substitution)

The introduction of a chlorine atom onto the benzonitrile ring likely proceeds via an electrophilic aromatic substitution (EAS) mechanism. In this type of reaction, an electrophilic chlorine species is generated, which is then attacked by the electron-rich aromatic ring. The presence of activating groups (like amino and methyl) and a deactivating group (nitrile) on the ring will direct the position of chlorination.

The general mechanism for electrophilic chlorination involves the following steps:

Generation of the electrophile: A Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) activates molecular chlorine (Cl₂) to generate a more potent electrophile, often represented as Cl⁺. masterorganicchemistry.comyoutube.comchemguide.co.uk

Nucleophilic attack: The π-electron system of the aromatic ring attacks the electrophilic chlorine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com

Deprotonation: A weak base removes a proton from the carbon atom bearing the new chlorine substituent, restoring the aromaticity of the ring. masterorganicchemistry.comyoutube.com

The directing effects of the substituents on the ring are crucial. The amino and methyl groups are ortho-, para-directing and activating, while the nitrile group is meta-directing and deactivating. The final regiochemical outcome of the chlorination will depend on the interplay of these electronic and steric effects.

Mechanisms of Amination Reactions (e.g., Nucleophilic Aromatic Substitution)

The introduction of an amino group onto a pre-existing chloro-substituted benzonitrile can occur through a nucleophilic aromatic substitution (SNAr) mechanism. This mechanism is favored when the aromatic ring is substituted with strong electron-withdrawing groups, such as the nitrile group, which can stabilize the intermediate. wikipedia.orgmasterorganicchemistry.comyoutube.com

The SNAr mechanism generally proceeds in two steps:

Nucleophilic attack: The nucleophile (an amine or its equivalent) attacks the carbon atom bearing the leaving group (the chlorine atom), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.comyoutube.com The negative charge in this intermediate is delocalized, particularly onto the electron-withdrawing nitrile group.

Loss of the leaving group: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored. wikipedia.orgyoutube.com

For an SNAr reaction to be facile, the presence of electron-withdrawing groups ortho or para to the leaving group is highly beneficial as they can effectively stabilize the Meisenheimer intermediate through resonance. wikipedia.orgmasterorganicchemistry.com

Cation Radical Accelerated Nucleophilic Aromatic Substitution (CRA-SɴAr) in Amination of Arenes

Traditional nucleophilic aromatic substitution (SɴAr) reactions are typically restricted to electron-deficient aromatic systems. However, a modern approach known as Cation Radical Accelerated Nucleophilic Aromatic Substitution (CRA-SɴAr) enables the amination of electron-neutral and even electron-rich arenes, which are unreactive under conventional SɴAr conditions. nih.govosti.gov This methodology represents a significant advance in arene functionalization.

The core of the CRA-SɴAr mechanism involves the single-electron oxidation of an unactivated arene substrate by a potent photooxidant, typically an acridinium (B8443388) photoredox catalyst, under visible light irradiation. osti.govresearchgate.net This oxidation generates a highly reactive arene cation radical. The formation of this intermediate dramatically increases the electrophilicity of the aromatic ring, facilitating the subsequent nucleophilic attack. nih.govresearchgate.net

The catalytic cycle can be summarized in the following key steps:

Photoexcitation: The photoredox catalyst is excited by visible light.

Single-Electron Transfer (SET): The excited catalyst oxidizes the arene substrate, generating an arene cation radical. osti.gov

Nucleophilic Attack: An amine nucleophile attacks the arene cation radical. Kinetic and computational studies support this step as the rate-limiting step of the reaction. nih.govacs.org

Rearomatization: The resulting intermediate undergoes subsequent steps to rearomatize, yielding the aminated product and regenerating the catalyst.

This method is effective for a wide array of aryl ether and fluoroarene substrates, using various primary amines and azoles as nucleophiles. nih.govosti.gov The use of specific solvents, such as fluorinated alcohols, can play a key role by enabling selective arene oxidation in the presence of easily oxidized amines. nih.govacs.org The CRA-SɴAr pathway provides a powerful, metal-free strategy for forging carbon-nitrogen bonds on aromatic rings that are otherwise challenging to functionalize via classical SɴAr. osti.govresearchgate.net

Table 1: Representative Substrate Scope for CRA-SɴAr Amination of Methoxy (B1213986) Arenes

This table presents data on the photoredox-catalyzed amination of various methoxy arene substrates with butylamine, demonstrating the versatility of the CRA-SɴAr methodology.

| Entry | Arene Substrate | Product | Yield (%) |

| 1 | 4-Methoxybenzonitrile | 4-((4-Butylamino)benzonitrile | 85 |

| 2 | 4-Fluoroanisole | 4-Fluoro-N-butylaniline | 71 |

| 3 | Anisole | N-Butylaniline | 50 |

| 4 | 1,2-Dimethoxybenzene | N-Butyl-2-methoxyaniline | 77 |

| 5 | 1,3,5-Trimethoxybenzene | N-Butyl-3,5-dimethoxyaniline | 95 |

Data adapted from a study on the amination of alkoxyarenes, illustrating typical yields under optimized photoredox conditions.

Stereoselective Synthesis and Chiral Resolution of Related Analogs

While this compound itself is an achiral molecule, the synthesis of chiral analogs containing stereocenters is of significant interest in medicinal chemistry and materials science. nih.gov Methodologies for producing enantiomerically pure compounds generally fall into two categories: asymmetric synthesis and chiral resolution. wikipedia.org

Asymmetric Synthesis involves the creation of a chiral molecule from a prochiral precursor using a chiral catalyst or auxiliary. For nitrile-containing compounds, catalytic asymmetric hydrocyanation of olefins or stereoconvergent cross-couplings of racemic α-bromonitriles are established methods for setting the stereocenter. nih.gov

Chiral Resolution is the process of separating a racemic mixture (a 1:1 mixture of two enantiomers) into its individual, enantiomerically pure components. wikipedia.org This is a widely used technique when a direct asymmetric synthesis is not feasible or efficient. mdpi.com Common methods include crystallization of diastereomeric salts and enzymatic kinetic resolution. wikipedia.orgwikipedia.org

A particularly innovative and relevant strategy for producing chiral nitriles is through the enzymatic kinetic resolution of racemic aldoximes. nih.govnih.gov Aldoxime dehydratases are a unique class of enzymes that can convert aldoximes to nitriles under mild, aqueous conditions without the need for toxic cyanide reagents or cofactors. nih.govnih.govproquest.com

Groundbreaking research has revealed that these enzymes can exhibit an unprecedented stereochemical preference. nih.gov The enantioselectivity of the dehydration does not depend on the absolute configuration of the stereocenter in the aldoxime substrate but rather on the E or Z conformation of the aldoxime double bond. nih.gov In a remarkable finding, the enzymatic resolution of a racemic E-aldoxime yields the (S)-nitrile, while the resolution of the corresponding racemic Z-aldoxime using the same enzyme produces the (R)-nitrile. nih.govresearchgate.net This allows for the synthesis of both enantiomers of a chiral nitrile by simply separating the geometric isomers of the racemic aldoxime precursor and subjecting them to the same biocatalyst. nih.gov

Table 2: Enzymatic Resolution of Racemic Fluoro-Substituted Phenylpropanal Oximes

This table details the conversion and enantioselectivity achieved in the biotransformation of separated racemic E- and Z-aldoximes to their corresponding chiral nitriles using an aldoxime dehydratase enzyme.

| Entry | Substrate (Isomer) | Conversion (%) | Enantiomeric Excess (ee %) | Product Configuration |

| 1 | rac-E-2-Fluorophenylpropanal oxime | 45 | 98 | (S) |

| 2 | rac-Z-2-Fluorophenylpropanal oxime | 48 | >99 | (R) |

| 3 | rac-E-3-Fluorophenylpropanal oxime | 49 | 91 | (S) |

| 4 | rac-Z-3-Fluorophenylpropanal oxime | 50 | 94 | (R) |

| 5 | rac-E-4-Fluorophenylpropanal oxime | 42 | 96 | (S) |

| 6 | rac-Z-4-Fluorophenylpropanal oxime | 47 | 98 | (R) |

Data adapted from a study on the stereochemistry of enzymatic nitrile synthesis. nih.gov The results demonstrate the enzyme's ability to produce opposite enantiomers from E/Z isomers of the same racemic substrate.

Chemical Reactivity and Derivatization of 4 Amino 2 Chloro 3 Methylbenzonitrile

Substitution Reactions at the Aromatic Ring

The substituents on the benzene (B151609) ring dictate its susceptibility to further substitution and the position at which new groups will be introduced. The amino group is a strong activating group and is ortho-, para-directing, while the nitrile and chloro groups are deactivating and meta-directing.

While aromatic rings are generally electron-rich and resistant to nucleophilic attack, the presence of electron-withdrawing groups can facilitate nucleophilic aromatic substitution (SNA) reactions. In 4-Amino-2-chloro-3-methylbenzonitrile, the chloro, and nitrile groups make the ring more susceptible to nucleophilic attack. The chlorine atom, being a good leaving group, can be displaced by strong nucleophiles.

Studies on related compounds, such as 2,4-dichloroquinazoline, show that nucleophilic substitution preferentially occurs at the 4-position, which is activated by the adjacent nitrogen atom in the quinazoline (B50416) ring. nih.gov Similarly, in perfluoroarenes, nucleophilic substitution is a common reaction. nih.gov For this compound, the precise regioselectivity of nucleophilic substitution would depend on the nature of the nucleophile and the reaction conditions.

A study on a related compound, 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione, demonstrated successful substitution of the chloro group with various nucleophiles such as sodium azide (B81097), amines, thiophenol, and malononitrile. researchgate.net Another example involves the ammonolysis of 4-fluoro-2-trifluoromethylbenzonitrile, where the fluorine atom is displaced by an amino group. google.com These examples suggest that the chlorine atom in this compound could potentially be replaced by various nucleophiles under appropriate conditions.

Table 1: Potential Nucleophilic Substitution Reactions

| Nucleophile | Potential Product |

|---|---|

| Sodium Azide (NaN₃) | 4-Amino-2-azido-3-methylbenzonitrile |

| Ammonia (B1221849) (NH₃) | 2,4-Diamino-3-methylbenzonitrile |

| Sodium Hydroxide (B78521) (NaOH) | 4-Amino-2-hydroxy-3-methylbenzonitrile |

Electrophilic aromatic substitution is a fundamental reaction of benzene and its derivatives. byjus.com The rate and regioselectivity of these reactions are heavily influenced by the existing substituents on the ring. The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to it. Conversely, the chloro and nitrile groups are deactivating and direct incoming electrophiles to the meta position.

In this compound, the directing effects of the substituents are in opposition. The strong activating effect of the amino group is expected to dominate, directing electrophiles to the positions ortho and para to it. The positions ortho to the amino group are already substituted (with chloro and methyl groups). Therefore, the primary site for electrophilic attack would be the position para to the amino group (position 5).

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Amino-2-chloro-3-methyl-5-nitrobenzonitrile |

| Bromination | Br₂, FeBr₃ | 4-Amino-5-bromo-2-chloro-3-methylbenzonitrile |

| Sulfonation | SO₃, H₂SO₄ | 4-Amino-2-chloro-3-methyl-5-sulfonic acid benzonitrile (B105546) |

Reactions Involving the Amino Group

The primary amino group is a versatile functional group that can undergo a variety of chemical transformations, making it a key site for the derivatization of this compound.

Primary aromatic amines react with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form diazonium salts. This process is known as diazotization. The resulting diazonium salt of this compound would be a versatile intermediate.

Diazonium salts are highly reactive and can undergo a variety of subsequent reactions, including:

Sandmeyer Reaction: Replacement of the diazonium group with a halide (Cl, Br) or cyanide (CN) using a copper(I) salt catalyst. scirp.org

Schiemann Reaction: Replacement of the diazonium group with fluorine using fluoroboric acid (HBF₄).

Gomberg-Bachmann Reaction: Coupling with another aromatic ring.

Azo Coupling: Reaction with an activated aromatic compound (like a phenol (B47542) or another amine) to form an azo compound, which are often colored dyes. researchgate.net

For example, the diazotization of 2-chloro-4-nitroaniline (B86195) followed by coupling with N-(β-hydroxyethyl)-carbazole is used to synthesize azo dyes. researchgate.net

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to react with electrophiles such as acylating and alkylating agents.

Acylation involves the reaction of the amine with an acyl halide or anhydride (B1165640) to form an amide. This reaction is often used to protect the amino group or to introduce new functional groups. For instance, the acylation of 2-amino-4-halothiazoles has been reported. nih.gov

Alkylation involves the reaction of the amine with an alkyl halide. This can lead to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts.

Derivatization of amino-containing compounds is a common strategy in analytical chemistry to improve their chromatographic properties and detection sensitivity. nih.govsigmaaldrich.com

Reactions at the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can undergo a range of transformations. ebsco.com The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. libretexts.org

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to form carboxylic acids. libretexts.org The reaction proceeds through an amide intermediate. ebsco.com This would convert this compound into 4-amino-2-chloro-3-methylbenzoic acid.

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org This reaction would yield (4-amino-2-chloro-3-methylphenyl)methanamine.

Reaction with Grignard Reagents: Grignard reagents add to the nitrile group to form an intermediate imine salt, which can then be hydrolyzed to a ketone. libretexts.orgyoutube.com

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form heterocyclic compounds.

The reactivity of the nitrile group with nucleophiles like cysteine has also been studied, forming a thioimidate intermediate. nih.gov

Hydrolysis of the Nitrile Group and Prevention Strategies

The nitrile group of this compound is susceptible to hydrolysis under both acidic and alkaline conditions, ultimately yielding a carboxylic acid. The reaction proceeds in two stages: an initial conversion to an amide intermediate, followed by further hydrolysis to the carboxylic acid. chemguide.co.ukbyjus.com

Under acidic conditions, the nitrile is heated with a dilute acid like hydrochloric acid. The final products are the corresponding 4-amino-2-chloro-3-methylbenzoic acid and an ammonium salt. chemguide.co.ukbyjus.com In an alkaline environment, heating the nitrile with a base such as sodium hydroxide solution yields the salt of the carboxylic acid (e.g., sodium 4-amino-2-chloro-3-methylbenzoate) and ammonia gas. chemguide.co.uk

Reaction Schemes for Nitrile Hydrolysis:

Acidic Hydrolysis: H₂NC₆H₃(Cl)(CH₃)CN + 2H₂O + HCl → H₂NC₆H₃(Cl)(CH₃)COOH + NH₄Cl byjus.com

Alkaline Hydrolysis: H₂NC₆H₃(Cl)(CH₃)CN + NaOH + H₂O → H₂NC₆H₃(Cl)(CH₃)COONa + NH₃ chemguide.co.uk

To prevent unwanted hydrolysis during other synthetic transformations, several strategies can be employed. The primary approach is to conduct reactions under strictly anhydrous (dry) conditions and at neutral or near-neutral pH. If a reaction requires conditions that would promote hydrolysis, protection of the amino group might be considered, as its electronic-donating nature can influence the reactivity of the nitrile. However, for most applications, careful control of reaction conditions is the most common prevention strategy. In some cases, the hydrolysis can be intentionally stopped at the amide stage by using milder reaction conditions. chemistrysteps.com

Conversion to Other Nitrogen-Containing Functional Groups (e.g., Tetrazoles)

The nitrile functionality is a valuable precursor for the synthesis of other nitrogen-containing groups, most notably tetrazoles. The [3+2] cycloaddition reaction between the nitrile group and an azide source is the most proficient route to synthesize 5-substituted 1H-tetrazoles. acs.orgyoutube.com These heterocyclic motifs are considered bioisosteres of carboxylic acids and are prevalent in medicinal chemistry. chalcogen.robeilstein-journals.org

The reaction is typically carried out by heating the benzonitrile with sodium azide (NaN₃) and a proton source, such as ammonium chloride (NH₄Cl), in a polar aprotic solvent like dimethylformamide (DMF). chalcogen.roresearchgate.net Various catalysts, including zinc salts or cobalt complexes, can be used to promote the reaction under milder conditions. acs.org This transformation converts this compound into the corresponding 5-(4-amino-2-chloro-3-methylphenyl)-1H-tetrazole.

| Aryl Nitrile Substrate | Reagents | Catalyst/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Benzonitrile | NaN₃, NH₄Cl | DMF | 120 °C, 24h | Good | chalcogen.ro |

| Various Aryl Nitriles | NaN₃ | CuSO₄·5H₂O / DMSO | 120 °C, 3-6h | Good to Excellent | researchgate.net |

| Aryl Nitriles | NaN₃ | Co(II)-complex / DMSO | 100 °C, 12h | 99% | acs.org |

Coupling Reactions for Complex Molecule Construction

The chloro-substituent at the C2 position of this compound serves as a reactive handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecules.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds, particularly for creating biaryl structures. nih.gov This reaction involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide, catalyzed by a palladium(0) complex. researchgate.net In the case of this compound, the aryl chloride moiety can readily participate in this reaction.

The general catalytic cycle involves three key steps: oxidative addition of the aryl chloride to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The reaction requires a base, such as potassium carbonate or sodium phosphate, and is typically carried out in a mixture of organic solvents and water.

Formation of Biaryl Compounds

Through Suzuki-Miyaura coupling, this compound can be reacted with various arylboronic acids to generate a wide range of substituted biaryl compounds. google.comgoogle.com For instance, coupling with phenylboronic acid would yield 4'-amino-3'-methyl-5-cyanobiphenyl-2-yl derivatives. This strategy is highly valuable in medicinal chemistry and materials science for synthesizing molecules with tailored electronic and steric properties. nih.govresearchgate.net The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. researchgate.net

| Aryl Chloride | Boronic Acid | Catalyst/Ligand | Base/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Chlorobenzonitrile | 4-Methylphenylboronic acid | Ni or Pd catalyst with Zn cocatalyst | - | - | - | google.com |

| 4-Chloro quinoline (B57606) derivatives | Various boronic acids | Pd(PPh₃)₄ | - | - | Good | researchgate.net |

| Deactivated Aryl Chlorides | Arylboronic acids | Pd(II)-NHC complex | - | 25 °C | High | researchgate.net |

Oxidation and Reduction Chemistry

The functional groups of this compound can undergo various oxidation and reduction reactions. The nitrile and amino groups are the most common sites for such transformations.

Reduction: The nitrile group can be fully reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comharvard.edu This reaction proceeds via nucleophilic addition of hydride ions and requires an aqueous workup to yield the final amine, 4-amino-2-chloro-3-methylbenzylamine.

Alternatively, partial reduction to an aldehyde can be achieved using a milder, sterically hindered reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures. chemistrysteps.commasterorganicchemistry.com The reaction stops at the imine stage, which is then hydrolyzed during aqueous workup to afford 4-amino-2-chloro-3-methylbenzaldehyde. libretexts.org

Oxidation: While the nitrile group itself is resistant to oxidation, the amino and methyl groups are potential sites for oxidative transformation. The primary amino group can be oxidized by various reagents, although this can lead to complex product mixtures. Under controlled conditions, it might be converted to nitroso, nitro, or azo compounds, or participate in oxidative polymerization. The methyl group could potentially be oxidized to a carboxylic acid under harsh conditions, though this would likely compete with the degradation of the amino group. Specific, selective oxidation of this compound is not well-documented and would require careful selection of reagents and conditions to avoid side reactions.

Cyclization Reactions and Heterocycle Formation

The juxtaposition of the amino and nitrile groups on the aromatic ring makes this compound an excellent precursor for the synthesis of fused heterocyclic systems. Specifically, it can be used to construct quinazolines, a class of compounds with significant pharmacological activity. frontiersin.org

For example, 2-aminobenzonitriles can react with various electrophilic partners in cyclization reactions. researchgate.net A common method involves the reaction with aldehydes, ketones, or acyl chlorides to form the pyrimidine (B1678525) ring fused to the benzene core. rsc.orgorganic-chemistry.org For instance, a palladium-catalyzed three-component reaction of a 2-aminobenzonitrile, an aldehyde, and an arylboronic acid can provide diverse quinazoline derivatives in good yields. organic-chemistry.org Copper-catalyzed cyclization reactions with nitriles have also been developed to synthesize quinazolines under mild, aerobic conditions. rsc.org These reactions highlight the utility of this compound as a scaffold for building molecular complexity and accessing important heterocyclic structures. acs.org

| Reactants | Catalyst/Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Aminobenzonitrile, Aldehydes, Arylboronic acids | Palladium catalyst | - | Substituted Quinazolines | organic-chemistry.org |

| 2-Aminobenzonitrile, Acyl chlorides | Yb(OTf)₃ | Microwave or Ultrasound | 4(3H)-Quinazolinones | researchgate.net |

| 2-Aminobenzylamine, Aromatic nitriles | Copper catalyst | Aerobic, mild conditions | Quinazolines | rsc.org |

Formation of Quinoline and Isoquinoline (B145761) Derivatives

The utilization of this compound for the direct synthesis of quinoline or isoquinoline derivatives is not well-established in the available scientific literature. Classical synthetic routes to quinolines, such as the Skraup, Doebner-von Miller, Combes, or Friedländer syntheses, and to isoquinolines, like the Bischler-Napieralski or Pictet-Spengler reactions, rely on different structural precursors. A direct and documented cyclization pathway starting from this compound to construct either a quinoline or isoquinoline ring system has not been identified in the course of this review.

Computational Chemistry and Spectroscopic Analysis of 4 Amino 2 Chloro 3 Methylbenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in providing a theoretical framework for understanding the intrinsic properties of molecules. These methods, particularly Density Functional Theory (DFT), allow for the detailed exploration of molecular geometries, electronic structures, and spectroscopic features.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.gov This method is used to perform geometry optimizations, analyze molecular orbitals, and predict reactivity and spectroscopic data. nanobioletters.com Calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311G(d,p) or 6-311++G(d,p), to ensure accurate results. nih.govanalis.com.my

Geometry optimization is a computational process used to determine the most stable, lowest-energy three-dimensional arrangement of atoms in a molecule. nih.gov This process systematically alters the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation on the potential energy surface. The resulting optimized structure corresponds to the most probable structure of the molecule.

For related compounds like 2-amino-4-chlorobenzonitrile, DFT calculations have been used to predict key structural parameters. The presence of electron-withdrawing groups, such as chlorine and nitrile, and the conjugation within the aromatic ring can lead to variations from standard bond lengths. analis.com.my For instance, the nitrile (C≡N) and C-N bond lengths in 2-amino-4-chlorobenzonitrile were found to be shorter than typical theoretical values due to the aromatic ring's conjugation. analis.com.my

Table 1: Selected Optimized Geometrical Parameters for a Related Compound (2-Amino-4-chlorobenzonitrile) Data derived from DFT B3LYP/6-311++G(d,p) calculations. analis.com.my

| Parameter | Bond | Length (Å) | Parameter | Angle | Angle (°) |

| C≡N | 1.146 | C1-C2-C3 | 121.5 | ||

| C-Cl | 1.745 | C2-C3-C4 | 119.1 | ||

| C-NH₂ | 1.369 | C3-C4-C5 | 120.3 | ||

| C-C (aromatic) | 1.38 - 1.41 | C4-C5-C6 | 120.5 |

Note: The table above presents data for a structurally similar isomer to illustrate the output of a geometry optimization calculation.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). nih.gov These orbitals are critical in determining a molecule's electronic properties and chemical reactivity. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for assessing the molecule's kinetic stability, chemical reactivity, and electrical transport properties. nih.govresearchgate.net A small energy gap suggests that the molecule is more reactive and can be easily polarized, indicating potential for intramolecular charge transfer. researchgate.netnih.gov

Table 2: Frontier Molecular Orbital Energies and Energy Gap Calculated values for a related compound, 4-amino-2-chlorobenzonitrile, using DFT/B3LYP/6-31G(d,p). researchgate.net

| Parameter | Energy (eV) |

| E(HOMO) | -5.93 |

| E(LUMO) | -1.25 |

| Energy Gap (ΔE) | 4.68 |

Note: This data is for a related compound and serves to exemplify the typical values obtained from FMO analysis.

Global reactivity descriptors can be calculated from the energies of the frontier molecular orbitals to quantify a molecule's reactivity. nih.gov These parameters help in understanding the chemical behavior of the molecule.

Chemical Potential (μ): Represents the tendency of electrons to escape from a system. A more negative chemical potential indicates higher stability. nih.govnih.gov

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.govnih.gov

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. nih.gov

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule can be modified. nih.gov

Table 3: Calculated Global Reactivity Descriptors Values derived from HOMO/LUMO energies for a representative organic molecule. nih.gov

| Parameter | Symbol | Formula | Typical Value (eV) |

| Chemical Potential | μ | (E(HOMO) + E(LUMO)) / 2 | -0.22 |

| Chemical Hardness | η | (E(LUMO) - E(HOMO)) / 2 | 0.04 |

| Electrophilicity Index | ω | μ² / (2η) | 0.58 |

| Chemical Softness | S | 1 / (2η) | 11.55 eV⁻¹ |

DFT calculations are a powerful tool for simulating vibrational spectra, such as Fourier-Transform Infrared (FT-IR) and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies of the optimized molecular structure, a theoretical spectrum can be generated. researchgate.net These theoretical spectra are often compared with experimental data to confirm the molecular structure and aid in the assignment of vibrational modes to specific molecular motions (e.g., stretching, bending, wagging). nih.govresearchgate.net

For substituted benzonitriles, key vibrational modes include:

C≡N stretching: Typically a strong, sharp band in the IR spectrum.

N-H stretching: Associated with the amino group.

C-Cl stretching: Dependent on its position on the aromatic ring.

Aromatic C-H and C-C stretching: Characteristic of the benzene (B151609) ring.

In a study on 2-amino-4-chlorobenzonitrile, the nitrile (C≡N) stretching band was identified at 2211 cm⁻¹, and the C-Cl stretching band was found at 782 cm⁻¹. analis.com.my

Molecular Docking Simulations (for related compounds)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). mdpi.comnih.gov This method is widely used in drug discovery to understand ligand-protein interactions at an atomic level and to screen virtual libraries of compounds for potential biological activity. nih.govmdpi.com

The process involves placing the ligand into the active site of the target protein and evaluating the binding affinity using a scoring function, which calculates a "docking score." mdpi.com A lower binding energy or a higher score generally indicates a more stable and favorable interaction. nih.gov

Studies on related benzonitrile (B105546) and benzamide derivatives have shown their potential as antimicrobial or enzyme-inhibiting agents. researchgate.net For example, molecular docking of benzotriazole-based compounds against bacterial proteins revealed binding energies indicative of potential antibacterial activity. nih.gov Similarly, thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives were docked against the α-amylase enzyme to evaluate their potential as anti-diabetic agents, with favorable docking scores suggesting inhibitory properties. nih.gov These studies highlight how docking can be applied to compounds structurally related to 4-Amino-2-chloro-3-methylbenzonitrile to explore their potential therapeutic applications.

Advanced Spectroscopic Characterization Techniques

A multi-faceted approach employing various spectroscopic methods is essential for the unambiguous characterization of this compound. Each technique provides unique insights into the molecule's structure and properties, contributing to a holistic understanding of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-COSY) for Structural Elucidation and Data Discrepancy Resolution

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide critical information on the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the amino group protons, and the methyl group protons. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the amino, chloro, methyl, and cyano substituents. The integration of these signals would confirm the number of protons in each unique environment, while the splitting patterns (multiplicity) would reveal the coupling between adjacent protons, aiding in their precise assignment to positions on the benzene ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule, including the aromatic carbons, the methyl carbon, and the nitrile carbon. The chemical shifts of the aromatic carbons are particularly informative, reflecting the electron-donating and electron-withdrawing nature of the substituents. The quaternary carbons, those directly attached to the substituents and the nitrile group, can also be identified, often by their lower intensity.

2D-COSY (Correlation Spectroscopy): To definitively assign the proton signals and resolve any ambiguities arising from complex splitting patterns or overlapping signals in the 1D ¹H NMR spectrum, 2D-COSY is employed. This technique identifies correlations between protons that are spin-spin coupled, typically those on adjacent carbon atoms. Cross-peaks in the 2D-COSY spectrum of this compound would unequivocally establish the connectivity of the aromatic protons, confirming their relative positions on the benzene ring. In instances of data discrepancy, where initial assignments from 1D spectra are uncertain, 2D-COSY provides the necessary evidence for accurate structural elucidation.

Interactive Data Table: Predicted NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Aromatic CH | 6.5 - 7.5 | 110 - 150 | Two distinct signals expected for the two aromatic protons. |

| NH₂ | 3.5 - 5.0 (broad) | N/A | Chemical shift can vary with solvent and concentration. |

| CH₃ | 2.0 - 2.5 | 15 - 25 | A singlet is expected due to no adjacent protons. |

| Aromatic C-NH₂ | N/A | 140 - 150 | |

| Aromatic C-Cl | N/A | 125 - 135 | |

| Aromatic C-CH₃ | N/A | 130 - 140 | |

| Aromatic C-CN | N/A | 100 - 110 | |

| C≡N | N/A | 115 - 125 |

Note: The predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" of the compound, allowing for the identification of functional groups and providing insights into molecular structure and bonding.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. Key expected absorptions include:

N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the methyl C-H stretching will be observed just below 3000 cm⁻¹.

C≡N stretching: A sharp, strong absorption band in the range of 2220-2260 cm⁻¹ is characteristic of the nitrile group.

C=C stretching: Aromatic ring stretching vibrations will produce several bands in the 1400-1600 cm⁻¹ region.

N-H bending: The scissoring vibration of the amino group is expected around 1600 cm⁻¹.

C-Cl stretching: A strong absorption in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the carbon-chlorine bond.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Vibrations that result in a change in polarizability are Raman active. For this compound, the symmetric vibrations of the aromatic ring and the C≡N stretch are expected to show strong Raman signals.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Amino (NH₂) | Asymmetric Stretch | 3400 - 3500 | Weak |

| Amino (NH₂) | Symmetric Stretch | 3300 - 3400 | Weak |

| Aromatic C-H | Stretch | > 3000 | Strong |

| Methyl (CH₃) | Stretch | < 3000 | Strong |

| Nitrile (C≡N) | Stretch | 2220 - 2260 (Strong, Sharp) | Strong |

| Aromatic C=C | Stretch | 1400 - 1600 | Strong |

| Amino (NH₂) | Bend | ~1600 | Moderate |

| C-Cl | Stretch | 600 - 800 | Strong |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₈H₇ClN₂), the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight of approximately 166.61 g/mol . Due to the presence of a chlorine atom, a characteristic isotopic pattern for the molecular ion will be observed, with an M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation analysis would provide further structural information. Common fragmentation pathways for this molecule could include:

Loss of a hydrogen cyanide (HCN) molecule: A peak at M-27 would indicate the loss of the nitrile group as HCN.

Loss of a methyl radical (•CH₃): A peak at M-15 would result from the cleavage of the methyl group.

Loss of a chlorine radical (•Cl): A peak at M-35 (or M-37 for the isotope) would indicate the loss of the chlorine atom.

Cleavage of the aromatic ring: This would lead to a series of smaller fragment ions characteristic of substituted benzenes.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule, confirming the connectivity and geometry.

Conformation: The spatial orientation of the substituents on the benzene ring.

Intermolecular interactions: Details of how the molecules pack in the crystal lattice, including potential hydrogen bonding involving the amino group and nitrile nitrogen, as well as π-π stacking interactions between the aromatic rings.

This data is invaluable for understanding the solid-state properties of the compound and for validating the results of computational chemistry studies.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The UV-Visible spectrum of this compound, typically recorded in a suitable solvent, would likely show absorption bands corresponding to:

π → π* transitions: These transitions, characteristic of aromatic systems, are expected to appear as strong absorption bands, likely in the lower wavelength region of the UV spectrum. The conjugation of the nitrile group with the benzene ring will influence the position of these absorptions.

n → π* transitions: The non-bonding electrons on the nitrogen atom of the amino group can be excited to an anti-bonding π* orbital. These transitions are generally weaker than π → π* transitions and occur at longer wavelengths.

The position and intensity of these absorption bands are sensitive to the solvent polarity and the electronic nature of the substituents on the aromatic ring.

Applications of 4 Amino 2 Chloro 3 Methylbenzonitrile and Its Derivatives in Scientific Research

Role in Medicinal Chemistry and Drug Discovery

The strategic importance of 4-Amino-2-chloro-3-methylbenzonitrile in medicinal chemistry lies in its utility as a foundational structure for creating more complex and biologically active compounds. Researchers leverage its reactive sites to build novel derivatives aimed at treating a spectrum of diseases.

Development of Pharmaceutical Intermediates

This compound is widely utilized as a key pharmaceutical intermediate. Its structure is a fundam ental component in the synthesis of various organic compounds being investigated for therapeutic applications. The presence of the amino and chloro groups allows for a range of chemical modifications, making it an ideal starting point for constructing larger, more elaborate drug candidates. This adaptability has cemented its role in the pipeline of drug development, from initial synthesis to the creation of advanced pharmaceutical agents.

Targeting Specific Biological Pathways

Derivatives synthesized from the this compound scaffold have been engineered to interact with specific biological targets, including enzymes and cellular receptors. This targeted approach is a cornerstone of modern drug discovery, aiming to maximize therapeutic effects while minimizing off-target side effects.

While direct derivatives of this compound as cholinesterase inhibitors are not extensively documented, related heterocyclic structures are a subject of significant research. For instance, various aryl-phthalimide and benzothiazolone derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the progression of Alzheimer's disease. These studies highlight t nih.govmdpi.comsci-hub.seepa.govhe potential for nitrogen-containing aromatic compounds to serve as scaffolds for new cholinesterase inhibitors.

Similarly, in the contex nih.govmdpi.comsci-hub.seepa.govt of diabetes research, the inhibition of α-glucosidase is a key therapeutic strategy. This enzyme is responsible for breaking down complex carbohydrates into glucose. Research into α-glucosid researchgate.netnih.govase inhibitors has explored a variety of chemical structures, including benzimidazole-thioquinoline, xanthone, and benzofuran (B130515) derivatives. These compounds have show nih.govnih.govmdpi.comn promising inhibitory activity, suggesting that molecular scaffolds with features similar to this compound could be adapted to develop new agents for managing type 2 diabetes.

A significant breakthrough involving a direct derivative of this compound is in the development of Selective Androgen Receptor Modulators (SARMs). Specifically, the compoun acs.orgfigshare.comosti.govd 2-Chloro-4-[[(1R,2R)-2-hydroxy-2-methyl-cyclopentyl]amino]-3-methyl-benzonitrile has been identified as a potent SARM. This derivative demonstra acs.orgfigshare.comosti.govtes tissue-selective activity, promoting anabolic effects in muscle and bone while having minimal impact on other tissues like the prostate. This selectivity offers a acs.orgfigshare.com therapeutic advantage over traditional anabolic agents. The development of this SARM showcases how modifying the 4-amino group of the parent compound with a specific side chain (a hydroxy-methyl-cyclopentyl group) can precisely tailor its interaction with the androgen receptor. Another related SARM, Vos acs.orgilasarm (also known as RAD-140), incorporates the 2-chloro-3-methylbenzonitrile (B1356066) moiety, further highlighting the importance of this scaffold in targeting the androgen receptor.

Table 1: 4-Amino-2 nih.gov-chloro-3-methylbenzonitrile Derivative Targeting the Androgen Receptor

| Derivative Compound | Target Receptor | Biological Activity | Key Findings |

| 2-Chloro-4-[[(1R,2R)-2-hydroxy-2-methyl-cyclopentyl]amino]-3-methyl-benzonitrile | Androgen Receptor (AR) | Selective Androgen Receptor Modulator (SARM) | Shows anabolic activity in muscle while sparing prostate tissue; developed for potential transdermal application. |

| Vosilasarm (RAD-140) acs.orgfigshare.com | Androgen Receptor (AR) | Selective Androgen Receptor Modulator (SARM) | Orally bioavailable with tissue-selective agonist and antagonist activities; investigated for muscle wasting and breast cancer. |

Synthenih.govsis of Bioactive Analogs with Modified Pharmacological Profiles

The core structure of this compound provides a platform for synthesizing analogs with fine-tuned pharmacological profiles. By systematically altering the substituents on the benzonitrile (B105546) ring or at the amino group, chemists can modulate the compound's activity, selectivity, and pharmacokinetic properties. The transformation of the parent scaffold into a highly selective SARM is a prime example of this principle. The addition of the bulky acs.orgfigshare.com, chiral cyclopentylamino group drastically changes the molecule's interaction with its biological target, converting it from a simple chemical intermediate into a potent and selective modulator of the androgen receptor. This strategy of syntheti acs.orgc modification is fundamental to drug discovery, allowing for the optimization of lead compounds to enhance their therapeutic potential.

Exploration of Antimalarial, Antimicrobial, and Anticancer Activities of Related Structures

The broader chemical class to which this compound belongs—substituted amino-aromatics—is a rich source of bioactive compounds with potential applications against infectious diseases and cancer.

Antimalarial Activity: The 4-aminoquinoline (B48711) scaffold is a well-established pharmacophore for antimalarial drugs, with chloroquine (B1663885) being a notable example. Research focuses on modif nih.govacs.orgying this core structure to overcome widespread drug resistance. Structure-activity relati nih.govacs.orgesr.ieonship studies have shown that the 7-chloro-4-aminoquinoline nucleus is crucial for activity, particularly for inhibiting the detoxification of heme in the parasite. Modifications to the side acs.org chain attached to the amino group are actively explored to create new derivatives that remain effective against resistant strains of Plasmodium falciparum.

Antimicrobial Activity acs.orgacs.orgnih.gov: Derivatives of benzonitrile and related structures containing chloro and amino groups have demonstrated notable antimicrobial properties. For example, studies on 2 ontosight.ai,5-disubstituted-4-thiazolidinones bearing a 3-chloro-4-fluorophenyl imino group showed promising antibacterial activity. The presence and position researchgate.net of halogen atoms, such as chlorine, on the aromatic ring can significantly influence the antibacterial efficacy of these compounds against various Gram-positive and Gram-negative bacteria.

Anticancer Activity: nih.govnih.govmdpi.com The benzonitrile moiety is a feature in several classes of compounds investigated for their anticancer potential. Research has shown that d nih.govnih.govmdpi.commdpi.comerivatives of 1,2,3-triazole-amino acid conjugates and 4-methylbenzamides containing substituted purines exhibit significant antiproliferative activity against various cancer cell lines. The strategic design of t nih.govmdpi.comhese molecules often involves using substituted aromatic rings as key components to interact with biological targets like protein kinases, which are crucial for cancer cell growth and survival.

Table 2: Bioactive nih.gov Applications of Structurally Related Compounds

| Activity | Related Chemical Class | Target/Mechanism |

| Antimalarial | 4-Aminoquinolines | Inhibition of heme polymerization in Plasmodium. |

| Antimicrobial | Chlor nih.govacs.orgo-phenyl-thiazolidinones | Bacterial growth inhibition. |

| Anticancer | Substitu researchgate.netnih.govted Purines / Triazoles | Inhibition of protein kinases, antiproliferative effects. |

Selective Androgen Receptor Modulators (SARMs) Research and Transdermal Delivery

The quest for therapeutic agents that can provide the anabolic benefits of androgens without their associated side effects has led to the development of Selective Androgen Receptor Modulators (SARMs). These compounds are designed to selectively target androgen receptors in tissues like muscle and bone, while having minimal impact on reproductive tissues. epo.org A significant area of SARM research has focused on non-steroidal candidates, with derivatives of this compound emerging as promising leads.

One such derivative, 2-chloro-4-[[(1R,2R)-2-hydroxy-2-methyl-cyclopentyl]amino]-3-methyl-benzonitrile (also known as LY305), has been identified as a potent SARM with the potential for transdermal administration. google.combohrium.combldpharm.comnih.gov Transdermal delivery offers a significant advantage over oral administration by circumventing first-pass metabolism in the liver. This is particularly important because oral SARMs have been associated with adverse effects such as a decrease in high-density lipoprotein (HDL) cholesterol levels. epo.org

Research on LY305 has demonstrated its efficacy in preclinical models. In orchiectomized (ORX) rats, a model for androgen deficiency, this compound exhibited the desired anabolic effects on muscle while showing minimal impact on the prostate. bohrium.combldpharm.com Furthermore, studies in cynomolgus monkeys revealed that it had a minimal effect on HDL-C levels. bohrium.combldpharm.com The compound also showed permeability through human cadaver skin, supporting its potential for transdermal application in a clinical setting. bohrium.combldpharm.com

A phase I clinical trial involving transdermal administration of LY305 in healthy male volunteers showed that the compound was well-tolerated and resulted in a dose-dependent increase in serum exposure with minimal adverse effects. google.com Notably, there were no statistically significant changes to hematocrit or HDL levels over a 4-week treatment period. google.com These findings underscore the potential of transdermally delivered SARMs derived from this compound for treating conditions such as muscle wasting and hypogonadism, offering a promising therapeutic avenue with an improved safety profile. google.comsigmaaldrich.com

Table 1: Preclinical and Clinical Findings for the SARM Derivative LY305

| Study Type | Model | Key Findings | Reference |

| Preclinical | Orchiectomized (ORX) rats | Demonstrated desired anabolic muscle effects with minimal impact on the prostate. | bohrium.combldpharm.com |

| Preclinical | Cynomolgus monkeys | Minimal effect on HDL-C levels. | bohrium.combldpharm.com |

| In vitro | Human cadaver skin | Showed skin permeability, supporting transdermal delivery. | bohrium.combldpharm.com |

| Clinical Trial (Phase I) | Healthy male volunteers | Well-tolerated, dose-dependent serum exposure, and no significant changes in hematocrit or HDL. | google.com |

Applications in Material Science

The unique electronic and structural properties of the benzonitrile scaffold, combined with the reactivity of the amino and chloro substituents, make this compound and its derivatives valuable building blocks in material science.

Aromatic amines are fundamental precursors in the synthesis of azo dyes, a large and commercially important class of colorants. The process typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich aromatic compound. The amino group on this compound makes it a suitable candidate for this reaction.

While specific research on the use of this compound in dye synthesis is not extensively documented, the application of structurally similar compounds is well-established. For instance, heterocyclic monoazo disperse dyes have been synthesized from 4-amino-2-chloro-6,7-dimethoxyquinazoline. researchgate.net In this process, the aminoquinazoline is diazotized and then coupled with various arylamine and phenolic compounds to produce a range of dyes. The resulting dyes have shown affinity for polyester (B1180765) and acrylic fabrics, with good fastness to light and washing. researchgate.net

Given the chemical similarities, this compound can be expected to undergo similar diazotization and coupling reactions to form a variety of azo dyes. The substituents on the benzonitrile ring—the chloro and methyl groups—would likely influence the final color and properties of the resulting dyes.

Benzonitrile derivatives are a significant class of materials in the field of optoelectronics, particularly in the development of liquid crystals and Organic Light-Emitting Diodes (OLEDs).

In the realm of liquid crystals, the rigid, rod-like structure of the benzene (B151609) ring combined with the strong dipole moment of the nitrile group (C≡N) are key features that promote the formation of liquid crystalline phases. nih.gov The specific arrangement of substituents on the benzonitrile core influences the mesomorphic properties, such as the temperature range of the liquid crystal phase.

For OLEDs, benzonitrile derivatives have been explored as emitter materials. Their intriguing electronic and optical properties, including high photoluminescence, make them suitable for use in the light-emitting layer of OLED devices. google.com Research into donor-acceptor-donor' (D-A-D') type fluorinated benzonitrile compounds has shown their potential for thermally activated delayed fluorescence (TADF), a mechanism that can lead to highly efficient OLEDs. sigmaaldrich.comresearchgate.net These materials can exhibit tunable and stimuli-responsive emission characteristics. While direct application of this compound in OLEDs is not widely reported, its benzonitrile core structure suggests its potential as a building block for more complex emitter molecules.

Contribution to Agrochemical Research

The benzonitrile scaffold is present in a number of commercially successful herbicides. The specific substitution pattern on the benzene ring is crucial for the biological activity of these compounds.

While there is no direct evidence of this compound being used as an active ingredient in commercial herbicides or pesticides, its structural motifs are found in more complex herbicidal molecules. For example, herbicidal compositions containing 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid have been developed. epo.orggoogle.com This indicates that the amino-chloro-substituted aromatic core can be a key component of biologically active agrochemicals.

Furthermore, research on the effects of benzonitrile ester herbicides on soil bacteria has shown that the chemical structure, including chloro substitution, significantly modifies their biological activity. researchgate.net This highlights the importance of the specific functional groups on the benzonitrile ring in determining the compound's interaction with biological systems. It is plausible that this compound could serve as an intermediate in the synthesis of more complex and potent agrochemicals.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern agrochemical research. These computational models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By understanding how different structural features contribute to the desired effect, researchers can rationally design new molecules with improved efficacy. bohrium.com

Advanced Applications

The unique molecular structure of aminobenzonitrile derivatives, featuring amino, chloro, and nitrile functional groups, makes them promising candidates for a range of advanced applications. These groups can impart desirable electronic and adsorption properties, which are key in fields such as corrosion inhibition, energy storage, and the development of novel sensors and optical materials.

The presence of heteroatoms such as nitrogen and chlorine, along with the π-electrons of the benzene ring in amino-benzonitrile derivatives, suggests their potential as effective corrosion inhibitors. These features can facilitate the adsorption of the molecules onto metal surfaces, forming a protective layer that inhibits corrosion.

Research on analogous amine derivatives has shown that the substitution of functional groups significantly impacts inhibition efficiency. For instance, studies on mild steel in acidic media have indicated that the presence of electron-donating or -withdrawing groups can enhance the adsorption process. One study highlighted that the substitution of a hydroxyl group with a cyano (CN) or chloro (Cl) group can increase the inhibition efficiency (IE) to over 90%. nih.gov This is attributed to the enhanced interaction between the inhibitor molecules and the metal surface.

The general mechanism involves the inhibitor molecules displacing water molecules from the metal surface and forming a barrier. The amino group and the nitrogen of the nitrile group can act as active centers for adsorption onto the vacant d-orbitals of iron atoms.

Table 1: Corrosion Inhibition Efficiency of Amine Derivatives

| Inhibitor Type | Concentration | Inhibition Efficiency (%) |

| Amine Derivative with -OH | 10⁻⁴ M | Varies |

| Amine Derivative with -Cl | 10⁻⁴ M | 90.23 |

| Amine Derivative with -CN | 10⁻⁴ M | 92.56 |

This table is illustrative and based on findings for analogous amine derivatives to highlight the effect of functional groups.

In the realm of energy storage and conversion, organic molecules are being explored for their potential in devices like batteries and supercapacitors. The electrochemical properties of compounds are central to these applications. While direct research on this compound for energy storage is not widely published, the study of related organic structures provides insights.

Derivatives of aminobenzonitrile are also of interest in the development of sensors and optical materials. The aromatic structure combined with the amino and nitrile groups can give rise to fluorescent or chromogenic properties. These properties can be sensitive to the molecule's environment, such as the presence of specific ions or molecules, making them suitable for sensor applications.

For example, changes in the fluorescence or color of a material upon binding with an analyte can be used for detection. The specific substituents on the benzene ring would modulate the electronic transitions and, therefore, the optical response of the material. Research in this area often involves designing and synthesizing molecules where the interaction with a target analyte causes a measurable change in their optical properties.

Future Research Directions and Emerging Trends

Development of More Efficient and Sustainable Synthetic Routes (Green Chemistry)

The principles of green chemistry are increasingly central to the synthesis of chemical intermediates. Future research will focus on developing environmentally benign and efficient methods for producing 4-Amino-2-chloro-3-methylbenzonitrile and its derivatives. Key areas of exploration include the use of biodegradable, reusable catalysts and solvent-free reaction conditions.

Key Research Thrusts:

Bionanocatalysts: The development of heterogeneous bionanocatalysts, such as those derived from abundant natural polymers like starch or eggshells, presents a promising avenue. nih.govajgreenchem.com These materials are inexpensive, environmentally friendly, and can be easily separated from the reaction mixture using magnetic recovery, allowing for multiple reuse cycles without significant loss of catalytic activity. nih.govajgreenchem.com

Aqueous and Catalyst-Free Reactions: Shifting away from volatile organic solvents is a primary goal of green chemistry. Research into catalyst-free, multi-component reactions conducted in water at ambient temperatures could provide high-yield pathways to complex derivatives. rsc.org This approach minimizes waste and energy consumption, aligning with sustainability goals.

Process Optimization: Beyond novel catalysts, optimizing existing synthetic steps for greater efficiency is crucial. For instance, refining deamination steps using specific systems like Ethanol/NaNO₂/H₂SO₃ can significantly improve yields for chloro derivatives.

Table 1: Comparison of Conventional vs. Green Synthesis Approaches

| Feature | Conventional Synthesis | Green Chemistry Approach |

| Catalyst | Often homogeneous, single-use metal catalysts | Magnetically recoverable bionanocomposites, biodegradable catalysts nih.govajgreenchem.com |